molecular formula C9H13NO3 B14372077 Ethyl 2-cyano-3-propoxyprop-2-enoate CAS No. 90279-65-5

Ethyl 2-cyano-3-propoxyprop-2-enoate

Cat. No.: B14372077
CAS No.: 90279-65-5
M. Wt: 183.20 g/mol
InChI Key: JIPUAQBAYSSYIJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-propoxyprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a cyano group, a propoxy group, and an enoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-propoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with propyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-propoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Ethyl cyanoacetate and propanol.

    Reduction: Ethyl 2-cyano-3-propoxypropanol.

    Substitution: Various amides or thioesters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-propoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-propoxyprop-2-enoate is unique due to the presence of the cyano group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

90279-65-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-cyano-3-propoxyprop-2-enoate

InChI

InChI=1S/C9H13NO3/c1-3-5-12-7-8(6-10)9(11)13-4-2/h7H,3-5H2,1-2H3

InChI Key

JIPUAQBAYSSYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC=C(C#N)C(=O)OCC

Origin of Product

United States

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